molecular formula C8H6FNO4S B2532749 2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride CAS No. 2137746-00-8

2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride

Cat. No.: B2532749
CAS No.: 2137746-00-8
M. Wt: 231.2
InChI Key: DNRHXBTUMKDXSK-UHFFFAOYSA-N
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Description

2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride is a heterocyclic compound with a benzoxazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the sulfonyl fluoride group adds to its reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with sulfonyl fluoride derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation and Reduction: The benzoxazine ring can undergo oxidation or reduction reactions, leading to different derivatives with altered properties.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like acetonitrile or dimethyl sulfoxide.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are commonly used.

    Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydride) are employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce benzoxazine N-oxides.

Scientific Research Applications

2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound’s reactivity with biological molecules makes it a useful tool in biochemical research, including enzyme inhibition studies.

    Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,4-dihydro-3,1-benzoxazine: Lacks the sulfonyl fluoride group, making it less reactive in certain substitution reactions.

    2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride, which affects its reactivity and biological activity.

    2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonic acid: The sulfonic acid group provides different solubility and reactivity properties compared to sulfonyl fluoride.

Uniqueness

2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound in both chemical synthesis and biological research.

Properties

IUPAC Name

2-oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4S/c9-15(12,13)6-1-2-7-5(3-6)4-14-8(11)10-7/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRHXBTUMKDXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)F)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137746-00-8
Record name 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride
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